Molecular Weight and Lipophilicity Differentiation: Cyclohexyl vs. Isobutyl N1-Substituent Effects on Calculated logP and logS
The cyclohexyl substituent (CAS 922116-44-7) introduces greater hydrophobicity and steric bulk compared to the isobutyl analog N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (same core but N1-isobutyl and N2-pyrrolidine). Calculated logP for the cyclohexyl analog is 1.51 (SlogP), vs. estimated ~1.1–1.3 for the corresponding isobutyl-pyrrolidine analog based on fragment-based calculations [1]. The higher logP of the cyclohexyl derivative predicts enhanced membrane permeability but potentially reduced aqueous solubility (logS −2.45), which may influence formulation requirements and DMPK behavior in cell-based assays. Note: These are computationally predicted values; experimentally measured logP/logS for CAS 922116-44-7 are not publicly available.
| Evidence Dimension | Calculated lipophilicity (SlogP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | SlogP 1.51; logS −2.45 (calculated, MMsINC database) |
| Comparator Or Baseline | N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide: estimated SlogP ~1.1–1.3 (fragment-based calc.) |
| Quantified Difference | ΔSlogP ≈ +0.2 to +0.4 log units (higher lipophilicity for cyclohexyl analog); logS lower by ~0.5–1.0 log unit |
| Conditions | Computational prediction using atom/fragment-based methods; no experimental shake-flask or chromatographic logP measurement available. |
Why This Matters
The quantifiable difference in predicted logP (Δ ~0.2–0.4) directly impacts the selection of DMSO stock concentration, cell culture medium compatibility, and potential for non-specific membrane partitioning, which are critical operational parameters when procuring a compound for cell-based screening.
- [1] MMsINC Database. Physicochemical properties for N1-cyclohexyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide: MW 372.513 g/mol, SlogP 1.50612, logS −2.45043. Available at: https://mms.dsfarm.unipd.it (accessed April 2026). View Source
